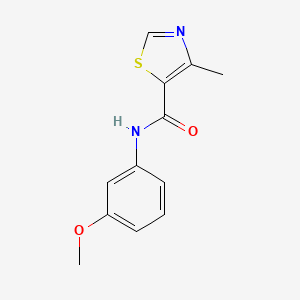
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide, also known as MTCA, is a compound that has drawn significant attention from the scientific community due to its potential applications in various fields. MTCA has been studied for its potential as an anti-inflammatory agent, as well as its potential use in cancer treatment. In
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to have potential as a cancer treatment due to its ability to induce apoptosis in cancer cells. N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide's mechanism of action involves the inhibition of the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and cancer cell survival. N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to have antioxidant activity and to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. However, one limitation of N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential use of N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide in combination with other drugs or therapies for enhanced effectiveness.
Métodos De Síntesis
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a Schiff base. The Schiff base is then reacted with methyl iodide to form the corresponding methylthiosemicarbazide. The final step involves the reaction of methylthiosemicarbazide with methyl 2-bromo-3-methylbutanoate to form N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-11(17-7-13-8)12(15)14-9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLHXCOUOBWZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)


![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)
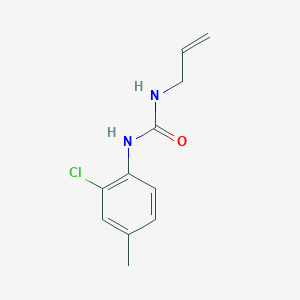
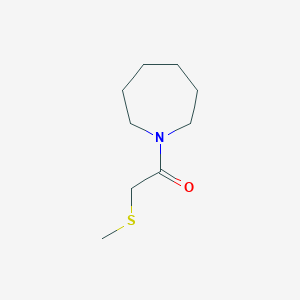

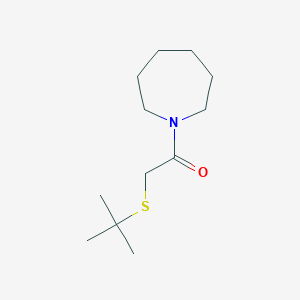



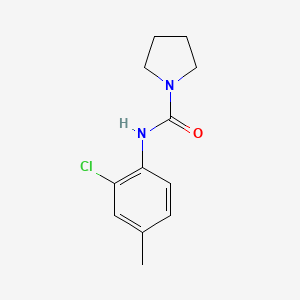
![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)